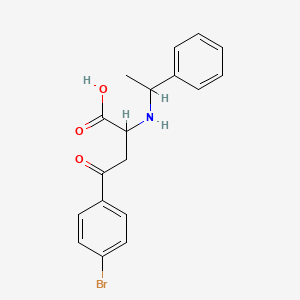

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid” is a complex organic molecule. It contains a bromophenyl group, a phenylethylamino group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the butanoic acid backbone. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its size and polarizability .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a carboxylic acid group could result in the compound being acidic. The bromophenyl group could increase the compound’s molecular weight and potentially its boiling point .Scientific Research Applications

Heterocyclic Compound Synthesis

4-(4-Bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid and related compounds serve as key starting materials for synthesizing a variety of heterocyclic compounds. For instance, the reaction with carbon nucleophiles leads to Michael adducts, which are then used to create pyridazinone, furanone, 1,2-oxazin-5-one, 1.2-diazapine, pyrane, and hydroxyl pyridine derivatives. This illustrates the compound's utility in generating structurally diverse molecules with potential biological activities (El-hashash & Rizk, 2016).

Supramolecular Synthons in Crystal Engineering

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a related compound, demonstrates significant potential in crystal engineering. Its ability to form distinct supramolecular synthons, such as hetero R 2 2(8) synthons, highlights its role in developing materials with tailored physical properties. This application is crucial for advancing materials science, particularly in the design of novel molecular architectures (Prakash Shet M et al., 2018).

Antibacterial Compound Development

Research into the antimicrobial properties of derivatives synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid underscores its importance in medicinal chemistry. These studies provide a foundation for developing novel antibacterial agents, addressing the pressing need for new treatments in the face of antibiotic resistance. The exploration of aroylacrylic acids, pyridazinones, and furanones derivatives exemplifies this compound's versatility as a precursor for bioactive molecules with potential therapeutic applications (El-hashash et al., 2015).

Optical Gating and Nanofluidic Devices

The compound's derivatives demonstrate unique properties in the optical gating of nanofluidic devices. By utilizing photolabile protecting groups, researchers have shown that it's possible to control the permselective transport of ionic species with light. This innovative application highlights the potential of this compound and its derivatives in developing advanced materials for controlled release, sensing, and information processing, contributing significantly to the fields of nanotechnology and materials science (Ali et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c1-12(13-5-3-2-4-6-13)20-16(18(22)23)11-17(21)14-7-9-15(19)10-8-14/h2-10,12,16,20H,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAINNIDDTZARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)